2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide
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Overview
Description
2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with an α-halo acid under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazolidine intermediate.
Formation of the Acetamide Moiety: The final step involves the acylation of the amino group with an acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These processes would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-((3-(4-Chlorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-((3-(4-Methylphenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide: Similar structure with a methyl group instead of a fluorine atom.
2-((3-(4-Nitrophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-11-6-8-13(9-7-11)21-15(23)16(25-17(21)24)20(10-14(19)22)12-4-2-1-3-5-12/h1-9,16H,10H2,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUPAYYQYYBGET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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